molecular formula C14H13N5OS B8543590 N-[5-(6-imidazol-1-yl-pyridin-2-yl)-4-methyl-thiazol-2-yl]-acetamide

N-[5-(6-imidazol-1-yl-pyridin-2-yl)-4-methyl-thiazol-2-yl]-acetamide

Cat. No. B8543590
M. Wt: 299.35 g/mol
InChI Key: WFSBMIADMQHMKM-UHFFFAOYSA-N
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Patent
US08940771B2

Procedure details

Conc. HCl (0.3 ml) is added to a suspension of N-[5-(6-imidazol-1-yl-pyridin-2-yl)-4-methyl-thiazol-2-yl]-acetamide (30 mg) in ethanol (2 ml) at room temperature. The mixture is heated at reflux for 7 hours. Following cooing the mixture is partitioned between saturated aqueous NaHCO3 and CH2Cl2 containing 10% methanol and extracted a further 4×CH2Cl2 containing 10% methanol. Evaporation of the organic layers gives the title compound as a beige solid. 1H nmr (d4-methanol, 400 MHz) 8.50 (s, 1H), 7.94-7.86 (m, 2H), 7.45-7.37 (m, 2H), 7.16 (s, 1H), 2.51 (s, 3H).
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[N:2]1([C:7]2[N:12]=[C:11]([C:13]3[S:17][C:16]([NH:18]C(=O)C)=[N:15][C:14]=3[CH3:22])[CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][N:4]=[CH:3]1>C(O)C>[N:2]1([C:7]2[N:12]=[C:11]([C:13]3[S:17][C:16]([NH2:18])=[N:15][C:14]=3[CH3:22])[CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][N:4]=[CH:3]1

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mg
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=CC(=N1)C1=C(N=C(S1)NC(C)=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
is partitioned between saturated aqueous NaHCO3 and CH2Cl2 containing 10% methanol
EXTRACTION
Type
EXTRACTION
Details
extracted a further 4×CH2Cl2 containing 10% methanol
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic layers

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC=CC(=N1)C1=C(N=C(S1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.